molecular formula C5HBr3O2S B1594585 3,4,5-Tribromo-2-thenoic acid CAS No. 53317-05-8

3,4,5-Tribromo-2-thenoic acid

Cat. No. B1594585
CAS RN: 53317-05-8
M. Wt: 364.84 g/mol
InChI Key: QEZRPOCNDKTQJO-UHFFFAOYSA-N
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Description

3,4,5-Tribromo-2-thenoic acid (TBTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBTA is a versatile compound that has been used in various fields, including organic synthesis, bioconjugation, and catalysis.

Scientific Research Applications

Novel Electron Acceptors for Solar Cells

A study introduced a fused tris(thienothiophene) building block designed for strong electron-donating and molecular packing properties. This research contributes to the development of high-performance solar cells, illustrating the potential of specific chemical structures in enhancing solar energy conversion efficiency. Such methodologies could be relevant for studying the electronic properties of "3,4,5-Tribromo-2-thenoic acid" in photovoltaic applications (Li et al., 2018).

Luminescence Sensing of Metal Ions

Another study focused on lanthanide metal–organic frameworks for luminescence sensing of metal ions and nitroaromatic compounds. The research demonstrates the utility of specific chemical compounds in detecting environmental pollutants and metal ions, suggesting a potential area of application for "3,4,5-Tribromo-2-thenoic acid" in environmental monitoring and safety assessments (Wang et al., 2016).

Corrosion Inhibition

The efficiency of triazole derivatives in preventing corrosion of mild steel in acidic media was examined, showing that such compounds are effective corrosion inhibitors. This suggests that "3,4,5-Tribromo-2-thenoic acid" could be investigated for its potential as a corrosion inhibitor in industrial applications, where corrosion resistance is critical (Lagrenée et al., 2002).

Polymer Self-Assembly

Research on the self-assembly of polymers and model compounds highlights the role of specific chemical structures in forming supramolecular columns. This area of study could be relevant for "3,4,5-Tribromo-2-thenoic acid," particularly in exploring its potential in material science for creating novel polymeric materials (Johansson et al., 1996).

properties

IUPAC Name

3,4,5-tribromothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr3O2S/c6-1-2(7)4(8)11-3(1)5(9)10/h(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZRPOCNDKTQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1Br)Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967924
Record name 3,4,5-Tribromothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Tribromo-2-thenoic acid

CAS RN

53317-05-8
Record name 3,4,5-Tribromo-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53317-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Tribromo-2-thenoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Tribromothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-tribromo-2-thenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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